Molecular Topology and Quaternary Carbon Architecture: Distinguishing 2-(1-Methylcyclopropyl)ethanethiol from Regioisomeric Methylcyclopropyl Thiols
2-(1-Methylcyclopropyl)ethanethiol possesses a quaternary carbon at the 1-position of the cyclopropyl ring bearing a methyl substituent, with the ethanethiol chain extending from this same position. This structural arrangement differs fundamentally from the regioisomer 1-(2-methylcyclopropyl)ethane-1-thiol (CAS 1934825-26-9), which carries the methyl group on the 2-position of the cyclopropyl ring and positions the thiol-bearing ethyl chain at the 1-position [1]. The connectivity difference translates to distinct stereoelectronic environments around the sulfur atom. The InChI Key CLXUMYLUOQJVHU-UHFFFAOYSA-N uniquely identifies 2-(1-methylcyclopropyl)ethane-1-thiol . The predicted exact mass is 116.06597156 g/mol .
| Evidence Dimension | Molecular connectivity and stereoelectronic environment |
|---|---|
| Target Compound Data | 1-methyl group at cyclopropyl 1-position; -CH₂CH₂SH chain at same 1-position; quaternary carbon at point of substitution |
| Comparator Or Baseline | 1-(2-methylcyclopropyl)ethane-1-thiol (CAS 1934825-26-9): methyl at cyclopropyl 2-position; -CH(CH₃)SH at cyclopropyl 1-position; secondary carbon at point of substitution |
| Quantified Difference | Distinct InChI Key (CLXUMYLUOQJVHU-UHFFFAOYSA-N vs. comparator-specific InChI Key); topological differentiation confirmed by unique molecular identifiers |
| Conditions | Structural comparison based on IUPAC nomenclature and InChI encoding |
Why This Matters
Procurement of the correct regioisomer is essential for synthetic reproducibility, as the quaternary carbon architecture at the cyclopropyl 1-position influences both ring strain distribution and steric accessibility of the thiol group, parameters that cannot be normalized across regioisomers.
- [1] Chem960. 1-(2-Methylcyclopropyl)ethane-1-thiol. CAS: 1934825-26-9. Exact Mass: 116.06597156 g/mol. View Source
